molecular formula C13H18N2O6S B14325295 Carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester CAS No. 109123-79-7

Carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester

Cat. No.: B14325295
CAS No.: 109123-79-7
M. Wt: 330.36 g/mol
InChI Key: LQEPLXLPWZUEHN-UHFFFAOYSA-N
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Description

Carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, phenylamino, sulfonyl, and dioxetane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves multiple steps. The process begins with the preparation of the dioxetane ring, which is a key structural component. This is followed by the introduction of the phenylamino and sulfonyl groups. The final step involves the formation of the carbamic acid ester linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to the formation of new carbamate derivatives.

Scientific Research Applications

Carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activity.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves its interaction with specific molecular targets. The dioxetane ring can undergo chemiluminescent reactions, making it useful in imaging and diagnostic applications. The phenylamino and sulfonyl groups can interact with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, 4-pyridinyl-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
  • Carbamic acid, N-4-pyridinyl-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester

Uniqueness

Carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is unique due to the presence of the phenylamino and sulfonyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

109123-79-7

Molecular Formula

C13H18N2O6S

Molecular Weight

330.36 g/mol

IUPAC Name

(3,4,4-trimethyldioxetan-3-yl)methyl N-(phenylsulfamoyl)carbamate

InChI

InChI=1S/C13H18N2O6S/c1-12(2)13(3,21-20-12)9-19-11(16)15-22(17,18)14-10-7-5-4-6-8-10/h4-8,14H,9H2,1-3H3,(H,15,16)

InChI Key

LQEPLXLPWZUEHN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OO1)(C)COC(=O)NS(=O)(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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